molecular formula C9H16O4 B13008535 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid

4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid

Cat. No.: B13008535
M. Wt: 188.22 g/mol
InChI Key: DBWXQYPCESGLQC-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol It is a derivative of tetrahydropyran, featuring an ethoxymethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with ethoxymethylating agents under controlled conditions. One common method includes the use of ethyl chloroformate and a base such as triethylamine to introduce the ethoxymethyl group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of both the ethoxymethyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields .

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

4-(ethoxymethyl)oxane-4-carboxylic acid

InChI

InChI=1S/C9H16O4/c1-2-12-7-9(8(10)11)3-5-13-6-4-9/h2-7H2,1H3,(H,10,11)

InChI Key

DBWXQYPCESGLQC-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCOCC1)C(=O)O

Origin of Product

United States

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